Cobalt(II)citrate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

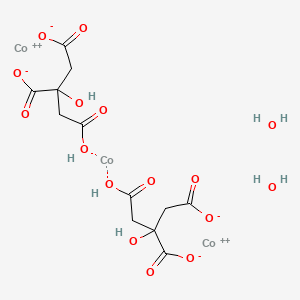

Cobalt(II)citrate hydrate is an inorganic compound with the molecular formula C₁₂H₁₀Co₃O₁₄·xH₂O. It is a coordination complex where cobalt ions are coordinated with citrate anions and water molecules. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II)citrate hydrate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with citric acid in an aqueous solution. The reaction typically involves dissolving the cobalt salt in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the cobalt(II)citrate complex. The resulting solution is allowed to cool, and the this compound precipitates out .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The use of controlled temperatures and pH levels is crucial to optimize the yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II)citrate hydrate undergoes various chemical reactions, including:

Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of oxidizing agents.

Reduction: Cobalt(III) can be reduced back to cobalt(II) using reducing agents.

Substitution: Ligands in the cobalt(II)citrate complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or hydrogen gas can serve as reducing agents.

Substitution: Ammonia or ethylenediamine can be used to replace citrate ligands.

Major Products Formed

Oxidation: Cobalt(III)citrate complexes.

Reduction: Cobalt(II) complexes with different ligands.

Substitution: New cobalt(II) complexes with substituted ligands.

Scientific Research Applications

Cobalt(II) citrate dihydrate is a multifunctional compound with applications in animal feed, organic synthesis, and materials science . It is utilized in research for biotechnology, analytical chemistry, pharmaceuticals, material science, and environmental science .

Scientific Research Applications

Biotechnology Cobalt(II) citrate dihydrate serves as a nutrient supplement in cell culture media, promoting the growth of various cell lines, particularly in studies involving cobalt's role in cellular processes .

Analytical Chemistry It is used as a reagent in the determination of metal ions, enhancing the sensitivity and accuracy of analytical methods such as spectrophotometry .

Pharmaceuticals Cobalt(II) citrate dihydrate is explored in drug formulation for its potential therapeutic benefits, particularly in treatments related to vitamin B12 deficiency and anemia .

Material Science The compound is incorporated into coatings and pigments, providing corrosion resistance and color stability in various industrial applications . A study presented a simple, cost-efficient, and eco-friendly method for surface modification of graphene oxide (GO) sheets using cobalt(II) citrate complex nanoparticles .

Environmental Science It is utilized in studies on soil and water contamination, helping researchers understand the mobility and bioavailability of cobalt in ecosystems .

Antimicrobial applications Cobalt(II)-citrate demonstrates antimicrobial activity against common foodborne pathogens and has potential for incorporation into food packaging material . Polylactic acid films with Cobalt(II)-citrate were found to be bacteriostatic against L. monocytogenes on artificial media and on foods .

Case Studies

Sickle cell anemia treatment: In the past, cobalt chloride was used in many case studies to treat sickle cell anemia. However, the treatment with cobalt resulted in toxic effects, including respiratory distress, and in some cases, cardiac arrest and death .

Photocatalytic hydrogen evolution: Cobalt(II) citrate complex nanoparticles/graphene oxide nanostructures were developed utilizing a one-pot approach . The self-condensation reaction of citric acid allowed for the simultaneous implantation of Cobalt(II) citrate nanoparticles onto the surface of graphene oxide . With a maximum TOF of 173.99 h−1, Cobalt(II) citrate/graphene oxide exhibited upsurged catalytic activity at room temperature .

Mechanism of Action

The mechanism of action of cobalt(II)citrate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity and function. The citrate anion acts as a chelating agent, stabilizing the cobalt ion and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

- Cobalt(II)chloride hexahydrate (CoCl₂·6H₂O)

- Cobalt(II)sulfate heptahydrate (CoSO₄·7H₂O)

- Cobalt(II)nitrate hexahydrate (Co(NO₃)₂·6H₂O)

Uniqueness

Cobalt(II)citrate hydrate is unique due to its coordination with citrate anions, which provides distinct chemical properties and reactivity compared to other cobalt(II) compounds. The presence of citrate allows for specific interactions in biological systems and offers different pathways for chemical reactions .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the hydration state of Cobalt(II) citrate hydrate?

To determine the hydration state, employ gravimetric analysis by heating a known mass of the compound to remove water, followed by mass difference measurements. For example, thermal decomposition at controlled temperatures (e.g., 150–250°C) can isolate the anhydrous form. Pair this with Karl Fischer titration to quantify residual water content. Cross-validate results using spectroscopic techniques (e.g., FTIR) to confirm structural changes post-dehydration .

Q. What safety protocols are critical when handling Cobalt(II) citrate hydrate in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Measures: For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, flush with water and seek medical attention .

- Storage: Keep in a cool, dry, ventilated area away from ignition sources .

Q. How can researchers synthesize Cobalt(II) citrate hydrate with controlled stoichiometry?

A common method involves reacting cobalt(II) salts (e.g., CoCl₂ or Co(NO₃)₂) with citric acid in aqueous solution. Adjust the pH to ~4–6 using ammonia to favor citrate coordination. Monitor molar ratios (e.g., 1:3 Co²⁺:citrate) to ensure stoichiometric control. Purify via recrystallization and confirm purity through elemental analysis (e.g., ICP-OES) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in hydration data obtained via XRD and thermal analysis?

Conflicts between XRD (indicating crystalline structure) and thermal analysis (suggesting variable hydration) may arise from amorphous phases or incomplete dehydration. To resolve this:

- Perform in situ XRD during heating to track structural changes.

- Use dynamic vapor sorption (DVS) to study water adsorption/desorption isotherms.

- Cross-reference with solid-state NMR to probe local coordination environments .

Q. What strategies are effective for analyzing cobalt coordination geometry in Cobalt(II) citrate hydrate?

Combine UV-Vis spectroscopy (to identify d-d transitions) with EXAFS/XANES (for local coordination details) and magnetic susceptibility measurements (to determine spin states). For example, octahedral Co²⁺ complexes exhibit distinct absorption bands at ~500 nm, while tetrahedral geometries show shifts to ~600 nm .

Q. How can researchers address inconsistencies in toxicity data for cobalt-containing compounds?

Discrepancies often stem from variations in sample purity, hydration state, or assay conditions. Mitigate by:

- Standardizing material sourcing (e.g., ≥99% purity).

- Conducting comparative studies using in vitro (e.g., cell viability assays) and in vivo models.

- Referencing OECD guidelines for toxicity testing to ensure methodological rigor .

Q. What interdisciplinary approaches enhance the study of Cobalt(II) citrate hydrate in catalysis?

Integrate computational modeling (DFT for reaction mechanisms) with experimental techniques:

- Electrochemical impedance spectroscopy (EIS) to assess catalytic efficiency in redox reactions.

- XPS to monitor surface oxidation states during catalysis.

- In situ Raman spectroscopy to track intermediate species in real time .

Q. Methodological Best Practices

Q. How should researchers validate the purity of synthesized Cobalt(II) citrate hydrate?

- Elemental Analysis: Compare experimental Co:C:O ratios (via ICP-OES and CHNS analysis) with theoretical values.

- PXRD: Match diffraction patterns with reference databases (e.g., ICDD PDF-4+).

- TGA-DSC: Confirm dehydration steps and check for residual solvents .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthesis?

Apply multivariate analysis (e.g., PCA) to identify critical parameters (pH, temperature) affecting yield/purity. Use ANOVA to assess significance of variations and establish quality control thresholds .

Q. How can researchers ensure reproducibility when studying hydration-dependent properties?

Properties

Molecular Formula |

C12H16Co3O16 |

|---|---|

Molecular Weight |

593.04 g/mol |

IUPAC Name |

2-(carboxymethyl)-2-hydroxybutanedioate;cobalt;cobalt(2+);dihydrate |

InChI |

InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;;;2*+2;;/p-4 |

InChI Key |

VXHGWVXYUTXIAQ-UHFFFAOYSA-J |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Co].[Co+2].[Co+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.